Bolton-Hunter reagent
Overview
Description
The Bolton-Hunter reagent, also known as N-Succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is used for the iodination of proteins . It is designed to aid the labeling of proteins with radioactive iodine . The reagent conjugates tyrosine-like groups to end-terminal α-amino groups or ε-amino groups of lysine to increase the number of tyrosyl groups that can be iodinated by iodine-125 labeling procedures .
Synthesis Analysis
The synthesis of the Bolton-Hunter reagent involves the reaction of the reagent with the protein to be labeled . The [125I] Bolton and Hunter reagent reacts mostly with the side-chain amino groups of lysine residues to produce the labeled protein . This method is particularly suitable for proteins that are sensitive to the oxidative procedures employed in other methods .
Molecular Structure Analysis
The Bolton-Hunter reagent is a hydroxysuccinimide ester used as an intermediate for high radioactive radioiodination of proteins . It is designed to aid the labeling of proteins with radioactive iodine .
Chemical Reactions Analysis
The Bolton-Hunter reagent reacts with the side-chain amino groups of lysine residues to produce the labeled protein . It is the method of choice for radiolabeling proteins that lack tyrosine and histidine residues, or where reaction at those residues affects biological activity .
Physical And Chemical Properties Analysis
The Bolton-Hunter reagent is a white to off-white powder . It is used for iodination of proteins that do not contain tyrosine residues .
Scientific Research Applications
Protein Iodination
- Application : The Bolton-Hunter reagent is used to increase the number of tyrosyl groups that can be iodinated by iodine-125 labeling procedures . This is particularly useful for proteins with masked or no tyrosine residues .
- Method : The reagent is added to a solution containing the protein of interest. The mixture is incubated on ice for several hours, allowing the reagent to react with the protein. Non-reacted reagent is then removed by dialysis .
- Results : The result is a protein with increased tyrosine-like residues, which can be iodinated more efficiently .
Cell Surface Protein Iodination
- Application : The Bolton-Hunter reagent is used to iodinate cell surface proteins . This allows for the study of these proteins and their functions in the cell.
- Method : Cells are incubated with the Bolton-Hunter reagent, which reacts with the proteins on the cell surface. The cells are then radiolabeled with 125I .
- Results : The result is cell surface proteins that are labeled with 125I, allowing for their detection and study .
Labeling of Cytosolic Proteins
- Application : The Bolton-Hunter reagent can be used to label cytosolic proteins . This allows for the study of these proteins and their functions within the cell.
- Method : The reagent is added to a solution containing the cytosolic proteins. The mixture is incubated, allowing the reagent to react with the proteins .
- Results : The result is cytosolic proteins that are labeled, allowing for their detection and study .
Labeling of Membrane Proteins
- Application : The Bolton-Hunter reagent can be used to label membrane proteins . This allows for the study of these proteins and their functions within the cell.
- Method : The reagent is added to a solution containing the membrane proteins. The mixture is incubated, allowing the reagent to react with the proteins .
- Results : The result is membrane proteins that are labeled, allowing for their detection and study .
Labeling of Viruses
- Application : The Bolton-Hunter reagent can be used to label viruses . This allows for the study of these viruses and their interactions with host cells.
- Method : The reagent is added to a solution containing the viruses. The mixture is incubated, allowing the reagent to react with the viruses .
- Results : The result is viruses that are labeled, allowing for their detection and study .
Labeling of Compounds like Gentamicin
- Application : The Bolton-Hunter reagent can be used to label compounds like Gentamicin . This allows for the study of these compounds and their interactions within the body.
- Method : The reagent is added to a solution containing the compound. The mixture is incubated, allowing the reagent to react with the compound .
- Results : The result is a compound that is labeled, allowing for its detection and study .
Labeling of Antibodies
- Application : The Bolton-Hunter reagent can be used to label antibodies . This allows for the study of these antibodies and their interactions within the body.
- Method : The reagent is added to a solution containing the antibodies. The mixture is incubated, allowing the reagent to react with the antibodies .
- Results : The result is antibodies that are labeled, allowing for their detection and study .
Labeling of Peptides
- Application : The Bolton-Hunter reagent can be used to label peptides . This allows for the study of these peptides and their functions within the body.
- Method : The reagent is added to a solution containing the peptides. The mixture is incubated, allowing the reagent to react with the peptides .
- Results : The result is peptides that are labeled, allowing for their detection and study .
Labeling of Hormones
- Application : The Bolton-Hunter reagent can be used to label hormones . This allows for the study of these hormones and their interactions within the body.
- Method : The reagent is added to a solution containing the hormones. The mixture is incubated, allowing the reagent to react with the hormones .
- Results : The result is hormones that are labeled, allowing for their detection and study .
Labeling of Enzymes
- Application : The Bolton-Hunter reagent can be used to label enzymes . This allows for the study of these enzymes and their functions within the body.
- Method : The reagent is added to a solution containing the enzymes. The mixture is incubated, allowing the reagent to react with the enzymes .
- Results : The result is enzymes that are labeled, allowing for their detection and study .
Labeling of Nucleic Acids
- Application : The Bolton-Hunter reagent can be used to label nucleic acids . This allows for the study of these nucleic acids and their functions within the body.
- Method : The reagent is added to a solution containing the nucleic acids. The mixture is incubated, allowing the reagent to react with the nucleic acids .
- Results : The result is nucleic acids that are labeled, allowing for their detection and study .
Labeling of Lipids
- Application : The Bolton-Hunter reagent can be used to label lipids . This allows for the study of these lipids and their functions within the body.
- Method : The reagent is added to a solution containing the lipids. The mixture is incubated, allowing the reagent to react with the lipids .
- Results : The result is lipids that are labeled, allowing for their detection and study .
Safety And Hazards
The Bolton-Hunter reagent may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers
Several papers have been published on the Bolton-Hunter reagent. For example, one paper discusses the use of the Bolton-Hunter reagent for protein iodination . Another paper describes the iodination of proteins or peptides using the 125I-labeled Bolton Hunter reagent . Yet another paper discusses the preparation of the iodine-124 derivative of the Bolton–Hunter reagent . These papers provide more detailed information on the use and applications of the Bolton-Hunter reagent.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-10-4-1-9(2-5-10)3-8-13(18)19-14-11(16)6-7-12(14)17/h1-2,4-5,15H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRUKRFVOACELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187673 | |
Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bolton-Hunter reagent | |
CAS RN |
34071-95-9 | |
Record name | N-Succinimidyl 3-(4-hydroxyphenyl)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34071-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034071959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34071-95-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinimido 3-(4-hydroxyphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenyl)propanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ADS738UZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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